1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with an ethyl group at the first position, a fluorine atom at the fifth position, and an aldehyde group at the second position of the benzoimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with ethyl isocyanate, followed by reduction and cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional dyes and pigments
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Ethyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
1-Ethyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties
Uniqueness: 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
1-ethyl-5-fluorobenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLQVRNJDJBKIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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